molecular formula C20H19FN2S B5753657 1-(4-fluorobenzyl)-3-(1-pyrrolidinylcarbonothioyl)-1H-indole

1-(4-fluorobenzyl)-3-(1-pyrrolidinylcarbonothioyl)-1H-indole

Cat. No. B5753657
M. Wt: 338.4 g/mol
InChI Key: XDRMIKZGRUWHBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorobenzyl)-3-(1-pyrrolidinylcarbonothioyl)-1H-indole is a synthetic compound that belongs to the class of indole-based synthetic cannabinoids. It is commonly referred to as THJ-018 and is known for its psychoactive effects. This compound has gained a lot of attention in the scientific community due to its potential applications in research studies.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-3-(1-pyrrolidinylcarbonothioyl)-1H-indole is not fully understood. However, it is believed to act on the cannabinoid receptors in the brain, which are responsible for the psychoactive effects of cannabinoids.
Biochemical and Physiological Effects:
1-(4-fluorobenzyl)-3-(1-pyrrolidinylcarbonothioyl)-1H-indole has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It has also been shown to have effects on the central nervous system, including altered perception, mood, and behavior.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-fluorobenzyl)-3-(1-pyrrolidinylcarbonothioyl)-1H-indole in lab experiments include its potency and selectivity for cannabinoid receptors. However, its limitations include its potential toxicity and the lack of information on its long-term effects.

Future Directions

There are several future directions for research on 1-(4-fluorobenzyl)-3-(1-pyrrolidinylcarbonothioyl)-1H-indole. These include further studies on its mechanism of action, as well as its potential therapeutic applications. There is also a need for more research on the long-term effects of this compound, as well as its potential for abuse and addiction.

Synthesis Methods

The synthesis of 1-(4-fluorobenzyl)-3-(1-pyrrolidinylcarbonothioyl)-1H-indole involves the reaction of 1-pyrrolidinecarbothioamide with 4-fluorobenzyl bromide in the presence of a base. This is followed by the reaction of the resulting intermediate with indole in the presence of a Lewis acid catalyst. The final product is obtained after purification through chromatography.

Scientific Research Applications

1-(4-fluorobenzyl)-3-(1-pyrrolidinylcarbonothioyl)-1H-indole has been widely used in scientific research studies. It has been used as a reference standard in forensic analysis and toxicology studies. It has also been used to study the effects of synthetic cannabinoids on the human body.

properties

IUPAC Name

[1-[(4-fluorophenyl)methyl]indol-3-yl]-pyrrolidin-1-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2S/c21-16-9-7-15(8-10-16)13-23-14-18(17-5-1-2-6-19(17)23)20(24)22-11-3-4-12-22/h1-2,5-10,14H,3-4,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRMIKZGRUWHBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=S)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(4-fluorobenzyl)-1H-indol-3-yl](pyrrolidin-1-yl)methanethione

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